![molecular formula C8H9N3S B2892233 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1024595-27-4](/img/structure/B2892233.png)
3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
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Overview
Description
“3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in medicinal chemistry and have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, such as “3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine”, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory
These compounds have been found to exhibit anti-inflammatory properties, making them potentially useful in the treatment of conditions characterized by inflammation .
Antipsychotic
Thiophene derivatives have also been used in the development of antipsychotic drugs, which are used to manage psychosis, including schizophrenia and bipolar disorder .
Antifungal
These compounds have demonstrated antifungal properties, suggesting potential use in the treatment of fungal infections .
Antioxidant
Thiophene derivatives have been found to exhibit antioxidant properties, which means they can neutralize harmful free radicals in the body .
Anticancer
Thiophene-based analogs have been studied for their potential as anticancer agents . They have shown promise in inhibiting the growth of cancer cells .
Material Science
Beyond their medicinal applications, thiophene derivatives are also used in material science, particularly in the development of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules play a significant role in the fabrication of organic light-emitting diodes (OLEDs), which are used in the creation of digital displays .
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine” and similar compounds may have potential for future research and development in medicinal chemistry.
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets such as kinases, estrogen receptors, and microbial proteins .
Mode of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound might interact with its targets, leading to changes in their function . This interaction could potentially alter cellular processes, leading to the observed therapeutic effects.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer pathways .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound might exert a range of effects at the molecular and cellular levels, potentially leading to its observed therapeutic effects .
properties
IUPAC Name |
5-methyl-4-thiophen-2-yl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-7(8(9)11-10-5)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNSHOVGLDMJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine |
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